Molecular Weight and Heavy Atom Count Differentiation vs. 2-Phenyl Analog for Pharmacokinetic Property Tuning
The target compound (MW 221.21 g/mol) is significantly lighter than the 2-phenyl-5-methyl-7-oxo analog (CAS 929973-45-5, MW 283.28 g/mol), representing a 62.07 g/mol (21.9%) reduction in molecular weight . This lower MW, combined with a LogP of 0.197, places the target compound in more favorable oral drug-likeness space per Lipinski guidelines (MW <500, LogP <5) compared to the bulkier 2-phenyl analog, which has a higher predicted density of 1.37 g/cm³ and elevated boiling point of 547.5°C, indicative of greater lipophilicity .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 221.21 g/mol |
| Comparator Or Baseline | 2-(5-Methyl-7-oxo-2-phenylpyrazolo[1,5-a]pyrimidin-4(7H)-yl)acetic acid: 283.28 g/mol |
| Quantified Difference | Δ = −62.07 g/mol (−21.9%) |
| Conditions | Calculated from molecular formula C10H11N3O3 vs. C15H13N3O3 |
Why This Matters
Lower molecular weight improves the likelihood of favorable oral absorption and permeability in early-stage drug discovery programs, making the target compound a more attractive fragment or building block for lead optimization.
